Methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .
Scientific Research Applications
Anticancer Applications
The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold, which is a part of the compound , has been found to have diverse pharmacological activities, including anticancer properties . This makes it a potential candidate for drug design and development in the field of oncology .
Antimicrobial Applications
Compounds with the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold have shown antimicrobial properties . This suggests that “Methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate” could potentially be used in the development of new antimicrobial agents .
Analgesic and Anti-inflammatory Applications
The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold has also been associated with analgesic and anti-inflammatory activities . This suggests potential applications in the treatment of pain and inflammation .
Antioxidant Applications
This compound could potentially be used in the development of antioxidant therapies, as the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold has shown antioxidant properties .
Antiviral Applications
The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold has demonstrated antiviral properties . This suggests that “Methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate” could potentially be used in the development of new antiviral drugs .
Enzyme Inhibitor Applications
The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold has been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . This suggests potential applications in the development of enzyme inhibitors .
Antitubercular Applications
The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold has shown antitubercular properties . This suggests that “Methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate” could potentially be used in the development of new antitubercular drugs .
Insecticidal Applications
1,2,4-Triazole derivatives have been applied as insecticidal agents . This suggests that “Methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate” could potentially be used in the development of new insecticides .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
Similar compounds have been shown to interact with their targets through hydrogen bond accepting and donating characteristics . This allows them to form specific interactions with different target receptors, potentially leading to changes in cellular processes.
Biochemical Pathways
Given the broad range of pharmacological activities exhibited by structurally similar compounds , it is likely that this compound affects multiple biochemical pathways, leading to downstream effects on cellular processes.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been conducted on similar compounds . These studies can provide insights into the potential ADME properties of the compound and their impact on its bioavailability.
Result of Action
Given the broad range of pharmacological activities exhibited by structurally similar compounds , it is likely that this compound has diverse effects at the molecular and cellular levels.
properties
IUPAC Name |
methyl 2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-3-23-12-6-4-11(5-7-12)16-18-17-13-8-9-14(19-20(13)16)24-10-15(21)22-2/h4-9H,3,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMPIJLCDJJJMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.